Physicochemical Properties of Tiglic Acid: An In-depth Technical Guide
Physicochemical Properties of Tiglic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic organic acid. It is a naturally occurring compound found in various plants, such as croton oil, and is also a component of the defensive secretions of certain insects.[1][2] Its unique chemical structure, featuring a trans-configured double bond, imparts specific physicochemical properties that are of significant interest in the fields of flavor and fragrance, polymer science, and pharmaceutical development.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of tiglic acid, complete with experimental methodologies and spectral analyses.
Core Physicochemical Data
The fundamental physicochemical properties of tiglic acid are summarized in the table below, providing a consolidated reference for laboratory and developmental work.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂ | [5] |
| Molecular Weight | 100.12 g/mol | [5] |
| CAS Number | 80-59-1 | [2] |
| Appearance | White crystalline solid with a sweet, warm, spicy aroma | [5] |
| Melting Point | 61-64 °C | [5] |
| Boiling Point | 198.5 °C at 760 mmHg | [5] |
| Solubility | Sparingly soluble in cold water; freely soluble in hot water, ethanol, and ether. | [5] |
| pKa | 4.96 - 5.02 at 25 °C | [2] |
| Density | 0.9641 g/cm³ at 76 °C | [2] |
| Vapor Pressure | 0.152 mmHg at 25 °C (estimated) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are generalized yet detailed protocols applicable to the characterization of tiglic acid.
Determination of Aqueous Solubility
A standard method for determining the solubility of a compound like tiglic acid is the shake-flask method.
Protocol:
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Preparation of Saturated Solution: An excess amount of tiglic acid is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.
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Sample Collection and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a filtered syringe. The concentration of tiglic acid in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized base.
-
Calculation: The solubility is expressed in g/L or mol/L.
Determination of Acid Dissociation Constant (pKa)
The pKa of a carboxylic acid can be accurately determined by potentiometric titration.
Protocol:
-
Sample Preparation: A known mass of tiglic acid is dissolved in a specific volume of deionized water to create a solution of known concentration.
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Spectral Analysis
Spectroscopic data is fundamental for the structural elucidation and identification of tiglic acid.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of tiglic acid provides distinct signals corresponding to its different proton environments.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~12.0 ppm (s, 1H): This broad singlet is characteristic of the acidic proton of the carboxylic acid group (-COOH).
-
δ ~7.02 ppm (q, 1H): This quartet corresponds to the vinyl proton (=CH-). The splitting pattern is due to coupling with the neighboring methyl group protons.
-
δ ~1.85 ppm (d, 3H): This doublet is assigned to the protons of the methyl group attached to the double bond (-C=CH-CH₃).
-
δ ~1.82 ppm (s, 3H): This singlet corresponds to the protons of the methyl group attached to the same carbon as the carboxylic acid group (-C(CH₃)-COOH).
-
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
¹³C NMR (CDCl₃, 25.16 MHz):
-
δ ~173 ppm: Carbonyl carbon of the carboxylic acid (-COOH).
-
δ ~138 ppm: Quaternary carbon of the double bond attached to the methyl and carboxylic acid groups (>C=).
-
δ ~128 ppm: Methine carbon of the double bond (=CH-).
-
δ ~14 ppm: Carbon of the methyl group attached to the double bond (-C=CH-CH₃).
-
δ ~12 ppm: Carbon of the methyl group attached to the quaternary carbon (-C(CH₃)-COOH).
-
FT-IR Spectrum Analysis
The FT-IR spectrum reveals the presence of key functional groups.
-
Broad O-H stretch: A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O stretch: A strong, sharp absorption peak appears around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[6]
-
C=C stretch: A medium intensity peak is expected in the 1640-1680 cm⁻¹ region due to the carbon-carbon double bond.
-
C-O stretch: An absorption band for the carbon-oxygen single bond of the carboxylic acid is typically found in the 1210-1320 cm⁻¹ range.[7]
-
=C-H bend: Out-of-plane bending for the trans C-H bond on the double bond gives a characteristic absorption around 960-975 cm⁻¹.
Mass Spectrum Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 100, corresponding to the molecular weight of tiglic acid.
-
Key Fragmentation Peaks: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, m/z = 83) and the loss of the carboxyl group (-COOH, m/z = 55).
Biosynthetic Pathway
Tiglic acid is biosynthesized in certain organisms, such as the carabid beetle, from the amino acid L-isoleucine. The pathway involves the conversion of L-isoleucine to 2-methylbutyric acid, which is then dehydrogenated to form tiglic acid.[1]
Caption: Biosynthesis of Tiglic Acid from L-Isoleucine.
Synthesis of Tiglic Acid
A common laboratory synthesis of tiglic acid involves the dehydration of 2-hydroxy-2-methylbutyric acid.[8][9]
Caption: Laboratory Synthesis of Tiglic Acid.
Conclusion
The physicochemical properties of tiglic acid are well-defined, making it a versatile molecule for various applications. Its crystalline nature, moderate acidity, and characteristic spectral features provide a solid foundation for its use in research and development. The provided experimental protocols and spectral interpretations serve as a valuable resource for scientists and professionals working with this compound, ensuring accurate characterization and facilitating its application in novel chemical and biological systems.
References
- 1. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiglic acid - Wikipedia [en.wikipedia.org]
- 3. Tiglic acid | 80-59-1 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Tiglic acid | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN111233654A - Simple method for synthesizing tiglic acid - Google Patents [patents.google.com]
